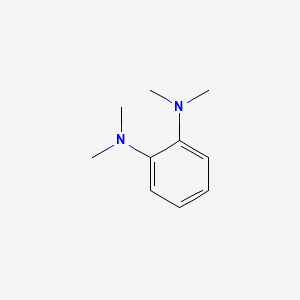

1,2-Benzenediamine, N,N,N',N'-tetramethyl-

Description

The exact mass of the compound 1,2-Benzenediamine, N,N,N',N'-tetramethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Benzenediamine, N,N,N',N'-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Benzenediamine, N,N,N',N'-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N,2-N,2-N-tetramethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVYYDCBKKKIPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061035 | |

| Record name | 1,2-Benzenediamine, N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704-01-8 | |

| Record name | N,N,N′,N′-Tetramethyl-o-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=704-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N',N'-Tetramethylbenzene-1,2-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Phenylenebis(dimethylamine) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediamine, N1,N1,N2,N2-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenediamine, N,N,N',N'-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N,N',N'-Tetramethylbenzene-1,2-diamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AC35UGL8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N,N',N'-tetramethyl-o-phenylenediamine chemical characteristics

An In-depth Technical Guide to the Chemical Characteristics of N,N,N',N'-Tetramethyl-o-phenylenediamine

Authored by a Senior Application Scientist

Abstract

N,N,N',N'-Tetramethyl-o-phenylenediamine (TMPD), the ortho-isomer of the more widely known N,N,N',N'-tetramethyl-p-phenylenediamine, is an aromatic amine with significant utility in synthetic chemistry and materials science. Its electron-rich nature, conferred by two dimethylamino groups positioned ortho to each other on a benzene ring, makes it a potent reducing agent and an interesting subject for electrochemical studies. This guide provides a comprehensive overview of its core chemical characteristics, reactivity, spectroscopic profile, and handling protocols, designed for researchers and professionals in chemistry and drug development. While much of the foundational research into stable radical cations (e.g., Wurster's Blue) has focused on the para-isomer, the principles of electron transfer and reactivity are largely translatable to the ortho-congener, which possesses its own unique steric and electronic properties.

Core Physicochemical Properties

N,N,N',N'-Tetramethyl-o-phenylenediamine is a solid at room temperature. Its physical properties are dictated by its molecular structure, featuring a compact arrangement of functional groups that influences its melting point, boiling point, and solubility.

| Property | Value | Source(s) |

| CAS Number | 704-01-8 | [1][2] |

| Molecular Formula | C₁₀H₁₆N₂ | [1] |

| Molecular Weight | 164.25 g/mol | [1][3] |

| Appearance | Data not available; expected to be a solid. | |

| Melting Point | Data not available. | |

| Boiling Point | 96-97 °C at 14 mmHg | [3] |

| Topological Polar Surface Area | 6.5 Ų | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Redox Chemistry and Radical Cation Formation

The defining characteristic of tetramethyl-phenylenediamines is their ability to undergo facile, sequential one-electron oxidations. This process is central to their function as redox indicators, electron transfer agents, and catalysts in radical reactions.[4]

The oxidation of TMPD proceeds in two distinct steps:

-

First Oxidation: The neutral molecule loses one electron to form a relatively stable radical cation. This species is often intensely colored. For the analogous para-isomer, this radical cation is famously known as Wurster's Blue.[5][6]

-

Second Oxidation: The radical cation can be further oxidized, losing a second electron to form a dication. This dication is generally less stable, particularly in aqueous solutions.[7][8]

The stability of the intermediate radical cation is a key feature, attributed to the delocalization of the unpaired electron across the π-system of the benzene ring and the nitrogen atoms of the dimethylamino groups.[9]

Caption: Sequential one-electron oxidation of TMPD.

The redox potential for these electron transfers is a critical parameter. For the para-isomer, the midpoint potential for the first electron transfer is approximately +0.276 V versus the Standard Hydrogen Electrode (SHE), making it a mild reducing agent.[5] While specific values for the ortho-isomer require empirical determination, they are expected to be in a similar range, influenced by the steric interaction between the adjacent dimethylamino groups.

Spectroscopic Profile

Spectroscopic analysis is essential for the identification and characterization of N,N,N',N'-tetramethyl-o-phenylenediamine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. Due to the ortho-substitution pattern, the aromatic region (typically 6.5-8.0 ppm) will exhibit a complex splitting pattern corresponding to the four adjacent protons on the benzene ring. The twelve protons of the four methyl groups will appear as one or more singlets in the aliphatic region (typically 2.5-3.5 ppm), depending on their magnetic equivalence and rotational dynamics.

-

¹³C NMR : The carbon NMR spectrum will show signals for the aromatic carbons and a distinct signal for the methyl carbons. The chemical shifts provide information about the electronic environment of each carbon atom.

-

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands for the functional groups present. Key expected peaks include C-H stretching vibrations for the aromatic ring and methyl groups, C=C stretching for the aromatic ring, and C-N stretching vibrations. An IR spectrum for the neat compound shows notable peaks related to these functional groups.[3]

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. In electron ionization (EI) mode, N,N,N',N'-tetramethyl-o-phenylenediamine will produce a molecular ion (M⁺˙) peak corresponding to its molecular weight (164.25 g/mol ).[1][9] Fragmentation patterns can provide further structural information.

Synthesis and Reactivity

General Synthesis Route

N,N,N',N'-tetramethyl-o-phenylenediamine can be synthesized via the exhaustive methylation of o-phenylenediamine. A common laboratory-scale procedure involves using a strong methylating agent, such as dimethyl sulfate, in the presence of a base to neutralize the acid formed during the reaction.[10]

Causality of Experimental Choices:

-

Methylating Agent : Dimethyl sulfate is a powerful and efficient methylating agent for amines.

-

Base : A base like sodium bicarbonate is used to neutralize the sulfuric acid byproduct, driving the reaction to completion.[10]

-

Temperature Control : The reaction is often exothermic and requires cooling to prevent side reactions and decomposition of the reagents.[10]

Chemical Reactivity

-

Basicity : As an amine, TMPD is basic and reacts with acids in exothermic reactions to form salts.[11]

-

Oxidation : It is sensitive to air and heat, which can cause oxidation.[11] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[1][11]

-

Incompatibilities : It may be incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[11]

Applications in Research and Development

While the para-isomer is more commonly cited, the fundamental properties of N,N,N',N'-tetramethyl-o-phenylenediamine make it suitable for several applications:

-

Redox Mediator in Electrochemistry : Its ability to undergo reversible oxidation makes it a candidate for use as an electron shuttle in electrochemical sensors and assays.[12][13]

-

Catalyst in Organic Synthesis : It can act as a catalyst in reactions involving electron transfer or radical mechanisms, potentially improving reaction yields and rates.[4]

-

Precursor for Materials Science : It can serve as a building block for the synthesis of polymers and other complex organic molecules where its specific stereochemistry is desired.[13]

Experimental Protocols

General Handling and Solution Preparation

Trustworthiness: This protocol incorporates standard safety and handling procedures for air-sensitive and potentially toxic aromatic amines to ensure user safety and sample integrity.

-

Engineering Controls : Handle N,N,N',N'-tetramethyl-o-phenylenediamine in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Dispensing : As the compound may be sensitive to air, for applications requiring high purity, it is advisable to handle it under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Solution Preparation :

-

To prepare a stock solution, accurately weigh the desired amount of the solid in the fume hood.

-

Add the solvent of choice (e.g., acetonitrile, dichloromethane). Note that solubility in water is low.[11]

-

If necessary, use sonication to aid dissolution.

-

Store the solution in a tightly sealed container, protected from light, to prevent degradation.

-

Workflow for Cyclic Voltammetry (CV) Analysis

Expertise & Experience: This workflow outlines the key steps for electrochemical characterization. The choice of a non-aqueous solvent is critical, as the dication species is known to be unstable in aqueous media.[8] The supporting electrolyte is essential to minimize solution resistance and ensure ion mobility.

Caption: Workflow for analyzing TMPD using cyclic voltammetry.

Safety and Handling

N,N,N',N'-tetramethyl-o-phenylenediamine is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazards : It is reported to be a poison by the intravenous route.[1] When heated, it can emit toxic fumes of nitrogen oxides.[1] The dihydrochloride salt of the para-isomer is known to cause skin and serious eye irritation and may cause respiratory irritation.[14][15] Similar hazards should be assumed for the ortho-isomer.

-

First Aid Measures :

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[16]

-

Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[16]

-

Eye Contact : Rinse eyes cautiously with water for at least 15 minutes.[16]

-

Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

-

-

Spill Management : In case of a spill, avoid dust formation. Remove all ignition sources. Evacuate the area. Wear appropriate PPE. Prevent the chemical from entering drains.[16]

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible substances. Protect from light.[17]

References

-

PubChem. N,N,N',N'-tetramethyl-p-phenylenediamine. National Center for Biotechnology Information.

-

NOAA. N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | CAMEO Chemicals. National Oceanic and Atmospheric Administration.

-

Chem-Impex. N,N,N',N'Tetramethyl-p-phenylenediamine.

-

Chem-Impex. N,N,N,N-Tetramethyl-p-phenylenediamine dihydrochloride.

-

PubMed. Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin. National Library of Medicine.

-

NINGBO INNO PHARMCHEM CO.,LTD. Catalysis and Synthesis: The Power of N,N,N',N'-Tetramethyl-p-phenylenediamine in Organic Chemistry.

-

Organic Syntheses. TETRAMETHYL-p-PHENYLENEDIAMINE.

-

Guidechem. N,N,N',N'-TETRAMETHYL-O-PHENYLENEDIAMINE 704-01-8 wiki.

-

Wikipedia. Tetramethylphenylenediamine.

-

ChemicalBook. TETRAMETHYL-O-PHENYLENEDIAMINE - Safety Data Sheet.

-

Loba Chemie. N,N,N,'N'-TETRAMETHYL-p-PHENYLENEDIAMINE DIHYDROCHLORIDE EXTRA PURE - Safety Data Sheet.

-

RSC Publishing. N,N,N′,N′-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting.

-

ChemicalBook. N,N,N',N'-TETRAMETHYL-O-PHENYLENEDIAMINE | 704-01-8.

-

Carl ROTH. Safety Data Sheet: N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride.

-

Oxford Academic. Magnetic Study of N,N,N′,N′-Tetramethyl-p-phenylenediamine (Wurster's Blue) Iodide Cation Radical.

-

ACS Publications. Pancake-Bonded Dimers of Semiquinone Radical Cations of N,N,N′,N′-Tetramethyl-p-phenylenediamine (Wurster's Blue).

-

ResearchGate. N′-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting.

-

Wikipedia. Radical cation.

-

SpectraBase. N,N,N',N'-tetramethyl-o-phenylenediamine - Optional[FTIR] - Spectrum.

-

Biosynth. N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride.

Sources

- 1. Page loading... [guidechem.com]

- 2. N,N,N',N'-TETRAMETHYL-O-PHENYLENEDIAMINE | 704-01-8 [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. nbinno.com [nbinno.com]

- 5. Tetramethylphenylenediamine - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Robust non-covalent and covalent anchored N,N,N′,N’-tetramethyl-p-phenylenediamine derivative on electrode surface via spontaneous physical immobilization and in situ generated aryldiazonium ion electro-grafting: implication for on-surface chemistry and electro-catalytic determinations - Analyst (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Radical cation - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

- 14. lobachemie.com [lobachemie.com]

- 15. carlroth.com [carlroth.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. biosynth.com [biosynth.com]

In-depth Technical Guide to N,N,N',N'-Tetramethyl-1,2-benzenediamine (CAS 704-01-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of N,N,N',N'-Tetramethyl-1,2-benzenediamine, an organic compound with significant applications in chemical synthesis and analysis. As a versatile bidentate ligand and redox-active molecule, a thorough understanding of its characteristics is crucial for its effective application in research and development.

Chemical Identity and Structure

N,N,N',N'-Tetramethyl-1,2-benzenediamine, also known as N,N,N',N'-Tetramethyl-o-phenylenediamine, is an aromatic amine with the CAS Registry Number 704-01-8. Its structure features a benzene ring substituted with two adjacent dimethylamino groups. This ortho-disubstituted arrangement is key to its function as a chelating ligand.

The chemical structure can be represented as:

Caption: Chemical structure of N,N,N',N'-Tetramethyl-1,2-benzenediamine.

Physicochemical Properties

A summary of the key physical and chemical properties of N,N,N',N'-Tetramethyl-1,2-benzenediamine is presented in the table below. It is important to distinguish these properties from its more commonly documented para-isomer, N,N,N',N'-tetramethyl-p-phenylenediamine.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂ | [1][2] |

| Molecular Weight | 164.25 g/mol | [1][2] |

| Appearance | Not explicitly stated for the ortho-isomer, the para-isomer is a crystalline solid. | |

| Melting Point | 9 °C | [3] |

| Boiling Point | Data not available for the ortho-isomer. The para-isomer boils at 260 °C. | [4] |

| Solubility | Soluble in organic solvents. The para-isomer is slightly soluble in cold water and more soluble in hot water, alcohols, chloroform, and ether. | [5] |

| Dipole Moment | 1.20 D | [3] |

Thermodynamic Properties:

| Property | Value | Unit | Source |

| Proton Affinity (PAff) | 982.60 | kJ/mol | [1][6] |

| Gas Basicity (BasG) | 950.20 | kJ/mol | [1][6] |

| Enthalpy of Formation at standard conditions (ΔfH°gas) | 110.39 | kJ/mol | [1][6] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 357.66 | kJ/mol | [1][6] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of N,N,N',N'-Tetramethyl-1,2-benzenediamine.

Infrared (IR) Spectroscopy: The NIST WebBook provides a scanned image of the IR spectrum for N,N,N',N'-Tetramethyl-1,2-benzenediamine. Key absorptions are expected for C-H stretching of the aromatic ring and methyl groups, C-N stretching, and aromatic C=C bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific high-resolution spectra for the ortho-isomer are not readily available in public databases, the expected chemical shifts can be predicted based on its structure. The aromatic protons would appear as a multiplet in the aromatic region, and the four methyl groups would likely give rise to a singlet in the aliphatic region.

Mass Spectrometry (MS): The electron ionization mass spectrum would be expected to show a molecular ion peak (M+) at m/z 164. Fragmentation would likely involve the loss of methyl groups and potentially cleavage of the C-N bonds.

Synthesis

A procedure for the synthesis of the para-isomer, which may be adapted, involves the methylation of p-phenylenediamine with dimethyl sulfate in the presence of sodium bicarbonate.[7]

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the synthesis of N,N,N',N'-Tetramethyl-1,2-benzenediamine.

Reactivity and Applications

Coordination Chemistry: The two adjacent dimethylamino groups of N,N,N',N'-Tetramethyl-1,2-benzenediamine make it an effective bidentate chelating ligand for various metal ions.[8] The nitrogen atoms can coordinate to a metal center, forming a stable five-membered ring. This property is valuable in the synthesis of coordination complexes and in catalysis, where it can be used to stabilize metal centers and influence their reactivity.

Redox Chemistry: Similar to its para-isomer (Wurster's reagent), N,N,N',N'-Tetramethyl-1,2-benzenediamine is expected to be redox-active. It can undergo oxidation to form a stable radical cation. This property makes it a potential candidate for use as a redox indicator or as a mediator in electrochemical reactions. The electrochemical oxidation of the para-isomer has been studied, and it undergoes two one-electron oxidation steps to form the corresponding radical cation and dication.[9]

Experimental Protocol: Use as a Redox Indicator (General Procedure based on the para-isomer): The use of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) in the oxidase test is a well-established protocol in microbiology.[10] A similar principle would apply to the ortho-isomer, where its colorless reduced form would turn a distinct color upon oxidation.

-

Preparation of the Reagent: A fresh solution of N,N,N',N'-Tetramethyl-1,2-benzenediamine (typically 1% in a suitable solvent like ethanol or water) is prepared.

-

Application: A small amount of the bacterial colony to be tested is smeared onto a piece of filter paper.

-

Observation: A drop of the reagent solution is added to the smear.

-

Interpretation: The development of a characteristic color (e.g., blue or purple) within a specified time (e.g., 10-30 seconds) indicates a positive result for the presence of cytochrome c oxidase. The absence of a color change indicates a negative result.

Safety and Handling

Hazard Identification: N,N,N',N'-Tetramethyl-1,2-benzenediamine is classified as a toxic substance. It is harmful if swallowed, in contact with skin, or if inhaled.[2][4] It is also reported to be a poison by the intravenous route.[2] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[2]

Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[11]

-

Avoid inhalation of dust or vapors.[4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

-

Keep away from heat, sparks, and open flames.[4]

-

It may be sensitive to air and light, so storage under an inert atmosphere (e.g., nitrogen) is recommended.

Conclusion

N,N,N',N'-Tetramethyl-1,2-benzenediamine is a valuable chemical compound with distinct physical and chemical properties stemming from its ortho-disubstituted aromatic diamine structure. Its utility as a bidentate ligand in coordination chemistry and its potential as a redox-active molecule make it a subject of interest for researchers in various fields. Proper understanding of its properties, synthesis, and handling is paramount for its safe and effective use in the laboratory. Further research to fully characterize its spectroscopic properties and explore its applications is warranted.

References

-

Hünig, S., Quast, H., Brenninger, W., & Frankenfield, E. (1969). TETRAMETHYL-p-PHENYLENEDIAMINE. Organic Syntheses, 49, 107. doi:10.15227/orgsyn.049.0107. Link

-

Cheméo. (n.d.). Chemical Properties of 1,2-Benzenediamine, N,N,N',N'-tetramethyl- (CAS 704-01-8). Retrieved from [Link].

-

NIST. (n.d.). 1,2-Benzenediamine, N,N,N',N'-tetramethyl-. In NIST Chemistry WebBook. Retrieved from [Link].

-

ResearchGate. (2007). 14N/15N Isotope Effect on the Electron Transfer Process between N,N,N',N'-Tetramethyl-p-phenylenediamine and Wurster's Blue. Retrieved from [Link].

-

Discovery Fine Chemicals. (n.d.). N,N,N′,N′-Tetramethyl-p-Phenylenediamine Dihydrochloride. Retrieved from [Link].

-

Stenutz, R. (n.d.). N,N,N',N'-tetramethylbenzene-1,2-diamine. Retrieved from [Link].

-

Metre, R. K. (2023). N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions. Chemrobotics. Retrieved from [Link].

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. N,N,N′,N′-テトラメチル-p-フェニレンジアミン 二塩酸塩 ≥95%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. N,N,N',N'-Tetramethyl-p-phenylenediamine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 1,2-Benzenediamine, N,N,N',N'-tetramethyl- (CAS 704-01-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. N,N,N',N'-Tetramethylethylenediamine: Synthesis, application and precautions_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. N,N,N',N'-tetramethyl-p-phenylenediamine | C10H16N2 | CID 7490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of N,N,N',N'-tetramethyl-1,2-benzenediamine

Introduction: The Versatility of a Key Organic Intermediate

N,N,N',N'-tetramethyl-1,2-benzenediamine, also known as o-phenylenebis(dimethylamine), is a versatile aromatic diamine that serves as a crucial building block and reagent in various fields of chemical synthesis.[1] Its unique structural and electronic properties make it a valuable component in the development of novel ligands for metal complexes, as a precursor for heterocyclic compounds, and in the synthesis of organic electronic materials. This guide provides a comprehensive overview of the most reliable and efficient methods for the synthesis of this compound, with a focus on practical application and mechanistic understanding for researchers, scientists, and professionals in drug development.

Primary Synthetic Route: The Eschweiler-Clarke Reaction

The most robust and widely employed method for the synthesis of N,N,N',N'-tetramethyl-1,2-benzenediamine is the Eschweiler-Clarke reaction. This classic organic transformation offers a high-yielding and selective route for the methylation of primary and secondary amines to their corresponding tertiary amines.[2][3] A key advantage of this method is the use of a combination of excess formic acid and formaldehyde, which acts as both the methylating agent and the reducing agent, effectively preventing the over-methylation that can lead to the formation of quaternary ammonium salts.[4][5]

Mechanistic Insights: A Self-Validating System

The elegance of the Eschweiler-Clarke reaction lies in its sequential and irreversible nature. The reaction proceeds through the following key steps:

-

Imine Formation: The primary amine of the starting material, o-phenylenediamine, first reacts with formaldehyde to form a hemiaminal intermediate. This intermediate then readily dehydrates to form an iminium ion.[5][6]

-

Reductive Methylation: Formic acid then acts as a hydride donor, reducing the iminium ion to a secondary amine. This step is driven by the irreversible loss of carbon dioxide gas.[4]

-

Repetition to Tertiary Amine: This two-step process of imine formation and reduction is repeated on the newly formed secondary amine to yield the desired tertiary amine. The reaction stops at the tertiary amine stage because it is impossible for a tertiary amine to form another imine or iminium ion.[4][5]

This inherent mechanistic control ensures a high yield of the desired N,N,N',N'-tetramethylated product without the common side-products associated with other alkylation methods.

Visualizing the Reaction Pathway

Caption: Mechanism of the Eschweiler-Clarke reaction for the synthesis of N,N,N',N'-tetramethyl-1,2-benzenediamine.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of N,N,N',N'-tetramethyl-1,2-benzenediamine via the Eschweiler-Clarke reaction.

Materials:

-

o-Phenylenediamine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Sodium hydroxide (for neutralization)

-

Diethyl ether or other suitable organic solvent (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in an excess of formic acid.

-

Addition of Formaldehyde: To this solution, add an excess of aqueous formaldehyde solution dropwise with stirring. The molar ratio of amine to formaldehyde to formic acid should be carefully controlled to ensure complete methylation.

-

Reflux: Heat the reaction mixture to reflux (typically around 100°C) for several hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution. This step should be performed in an ice bath to control the exothermic reaction.

-

Extraction: Once neutralized, extract the aqueous layer with a suitable organic solvent such as diethyl ether. Repeat the extraction several times to ensure complete recovery of the product.

-

Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product.

-

Purification: The crude N,N,N',N'-tetramethyl-1,2-benzenediamine can be purified by vacuum distillation or recrystallization to obtain a product of high purity.

Data Summary: Eschweiler-Clarke Reaction

| Parameter | Value |

| Starting Material | o-Phenylenediamine |

| Reagents | Formaldehyde, Formic Acid |

| Reaction Type | Reductive Amination |

| Typical Yield | >80% |

| Key Advantages | High selectivity, avoids quaternary salt formation, one-pot procedure |

| Key Disadvantages | Use of corrosive formic acid, requires careful temperature control |

Alternative Synthetic Route: Direct Alkylation with Methyl Iodide

An alternative, though less favored, method for the synthesis of N,N,N',N'-tetramethyl-1,2-benzenediamine is the direct alkylation of o-phenylenediamine with a methylating agent such as methyl iodide.[7][8] This reaction is typically carried out in the presence of a base to neutralize the hydroiodic acid formed during the reaction.

Challenges and Mechanistic Considerations

While seemingly straightforward, this method presents significant challenges in controlling the degree of methylation. The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atoms of the diamine attack the electrophilic methyl group of methyl iodide. However, the reactivity of the amine changes with each successive methylation, making it difficult to stop the reaction at the desired tetramethylated stage. This often leads to a mixture of mono-, di-, tri-, and tetramethylated products, as well as the potential for the formation of quaternary ammonium salts.[7] The separation of these products can be challenging and often results in lower overall yields of the desired compound.

Visualizing the Workflow

Caption: General experimental workflow for the synthesis of N,N,N',N'-tetramethyl-1,2-benzenediamine via direct alkylation.

Comparative Analysis of Synthetic Methods

| Feature | Eschweiler-Clarke Reaction | Direct Alkylation with Methyl Iodide |

| Selectivity | High for tertiary amine | Low, mixture of products |

| Byproducts | Minimal (CO2, H2O) | Over-alkylated products, quaternary salts |

| Reagents | Formaldehyde, Formic Acid | Methyl Iodide, Base |

| Reaction Conditions | Reflux, atmospheric pressure | Often requires stricter control of stoichiometry and temperature |

| Purification | Relatively straightforward (distillation/recrystallization) | Often requires chromatography |

| Overall Yield | Generally high | Often lower due to product mixture |

Conclusion: A Clear Choice for Efficiency and Purity

For the synthesis of N,N,N',N'-tetramethyl-1,2-benzenediamine, the Eschweiler-Clarke reaction stands out as the superior method. Its inherent mechanistic control prevents over-alkylation, leading to a high yield of the desired product with simplified purification. While direct alkylation with methyl iodide is a theoretical alternative, the lack of selectivity and the formation of a complex product mixture make it a less practical and efficient choice for researchers and drug development professionals who require a reliable and scalable synthesis of this important organic intermediate.

References

-

Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]

-

1,2-Benzenediamine, N,N,N',N'-tetramethyl- | SIELC Technologies. Available at: [Link]

-

Eschweiler–Clarke reaction - Grokipedia. Available at: [Link]

-

Eschweiler-Clarke reaction ~ Name-Reaction.com. Available at: [Link]

-

Eschweiler-Clarke Reaction - J&K Scientific LLC. Available at: [Link]

- CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents.

-

Eschweiler-Clarke Reaction - YouTube. Available at: [Link]

-

The Reaction of Methyl Iodide with o-Phenylenediamine; Homomorphs of o-Di-t-butylbenzene1,2 | Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. 1,2-Benzenediamine, N,N,N’,N’-tetramethyl- | SIELC Technologies [sielc.com]

- 2. grokipedia.com [grokipedia.com]

- 3. name-reaction.com [name-reaction.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. jk-sci.com [jk-sci.com]

- 7. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of Tetramethyl-p-phenylenediamine: A Technical Guide for Researchers

A Note on Isomer Specificity: This guide provides a comprehensive analysis of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), the para-isomer of the requested topic. Extensive searches of scientific literature and chemical databases indicate a scarcity of publicly available, detailed spectroscopic data for the ortho-isomer, N,N,N',N'-tetramethyl-o-phenylenediamine (CAS 704-01-8). The para-isomer, a widely utilized redox indicator also known as Wurster's reagent, is extensively characterized.[1] This document leverages the rich dataset available for the para-isomer to serve as an in-depth technical guide for researchers, scientists, and drug development professionals, demonstrating the principles of spectroscopic analysis for this class of compounds.

Introduction: The Chemical and Functional Landscape of N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) is a crystalline aromatic amine that is notable for its potent reducing capabilities. This property stems from its ability to undergo a one-electron oxidation to form a stable, colored radical cation known as Wurster's Blue. This distinct color change upon oxidation is the foundation of its widespread use as a redox indicator in various analytical and biochemical applications.[2] In microbiological diagnostics, TMPD is the key reagent in the oxidase test, used for the presumptive identification of bacteria containing cytochrome c oxidase.[1] Its utility also extends to the study of electron transfer reactions in both chemical and biological systems.[3] A thorough understanding of its spectroscopic properties is therefore paramount for its correct application and the interpretation of experimental results.

This guide provides a detailed examination of the core spectroscopic data of TMPD, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section is designed to provide not just the raw data, but also the underlying principles of interpretation, standard protocols for data acquisition, and the causal relationships between the molecular structure and the observed spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an indispensable tool for confirming the molecular structure of TMPD by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of TMPD is characterized by its simplicity, which is a direct reflection of the molecule's symmetry.

Caption: Molecular structure of N,N,N',N'-tetramethyl-p-phenylenediamine.

Interpretation of ¹H NMR Data:

Due to the plane of symmetry bisecting the C1-C4 axis and perpendicular to the ring, two sets of chemically equivalent protons are expected:

-

Aromatic Protons (Ar-H): The four protons on the benzene ring are chemically equivalent. They are expected to produce a single signal, appearing as a singlet in the aromatic region of the spectrum.

-

Methyl Protons (-N(CH₃)₂): The twelve protons of the four methyl groups are also chemically equivalent. These will give rise to a single, more intense singlet in the upfield region.

Table 1: ¹H NMR Spectroscopic Data for N,N,N',N'-Tetramethyl-p-phenylenediamine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.7 | Singlet | 4H | Aromatic protons (Ar-H) |

| ~2.9 | Singlet | 12H | Methyl protons (-N(CH₃)₂) |

Note: Exact chemical shifts can vary slightly depending on the solvent and instrument used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further confirms the symmetrical nature of the TMPD molecule.

Interpretation of ¹³C NMR Data:

Three distinct carbon environments are present in the TMPD molecule:

-

Aromatic Carbons (C-N): Two carbons directly attached to the nitrogen atoms.

-

Aromatic Carbons (C-H): Four carbons bonded to hydrogen atoms.

-

Methyl Carbons (-N(CH₃)₂): Four equivalent methyl carbons.

Table 2: ¹³C NMR Spectroscopic Data for N,N,N',N'-Tetramethyl-p-phenylenediamine

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Aromatic C-N |

| ~115 | Aromatic C-H |

| ~42 | Methyl carbons (-N(CH₃)₂) |

Note: Data is collated from publicly available spectral databases.[4][5]

Experimental Protocol for NMR Data Acquisition

Caption: General workflow for NMR spectroscopy.

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity TMPD in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as its residual peak should not overlap with the analyte signals. Transfer the solution to a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument (e.g., a 400 MHz spectrometer) should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard shimming procedures must be performed to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR , a standard pulse sequence is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

-

For ¹³C NMR , a proton-decoupled pulse sequence is employed to ensure that all carbon signals appear as singlets. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Spectral Analysis: The chemical shifts, integration values, and multiplicities of the peaks are determined and assigned to the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Interpretation of IR Spectrum:

The IR spectrum of TMPD is expected to show characteristic absorption bands for C-H and C-N bonds within an aromatic system.

Table 3: Key IR Absorption Bands for N,N,N',N'-Tetramethyl-p-phenylenediamine

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 3050-3000 | C-H Stretch | Aromatic C-H |

| 2950-2800 | C-H Stretch | Methyl C-H (aliphatic) |

| ~1600, ~1500 | C=C Stretch | Aromatic ring skeletal vibrations |

| ~1350 | C-N Stretch | Aromatic amine |

| ~820 | C-H Bend | Out-of-plane bending for a 1,4-disubstituted (para) benzene ring |

Note: The presence of a strong band around 820 cm⁻¹ is particularly diagnostic for the para-substitution pattern. Data is supported by various chemical supplier specifications which confirm the IR spectrum conforms to the structure.[6][7]

Experimental Protocol for FT-IR Data Acquisition

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of dry TMPD with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent pellet. The transparency is crucial to allow infrared light to pass through.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule (molecular ion) and its fragments, thereby confirming the molecular weight and offering insights into the molecule's structure.

Interpretation of Mass Spectrum:

In electron ionization (EI) mass spectrometry, the TMPD molecule is expected to show a prominent molecular ion peak (M⁺) at m/z = 164, corresponding to its molecular weight.[4] The fragmentation pattern is typically dominated by the loss of a methyl group.

Table 4: Key Fragments in the Mass Spectrum of N,N,N',N'-Tetramethyl-p-phenylenediamine

| m/z | Ion | Description |

| 164 | [C₁₀H₁₆N₂]⁺ | Molecular Ion (M⁺) |

| 149 | [M - CH₃]⁺ | Loss of a methyl group |

| 120 | [M - N(CH₃)₂]⁺ | Loss of a dimethylamino group |

Experimental Protocol for GC-MS Data Acquisition

Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: Prepare a dilute solution of TMPD in a volatile organic solvent such as methanol or dichloromethane.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC injection port, which is heated to ensure vaporization.

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column temperature is typically programmed to ramp up, allowing for the separation of the analyte from any impurities.

-

-

MS Analysis:

-

As the TMPD elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source (typically using 70 eV electron ionization), the molecules are bombarded with electrons, leading to the formation of the molecular ion and various fragments.

-

The ions are then accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like TMPD, these transitions typically involve π → π* excitations of the benzene ring.

Interpretation of UV-Vis Spectrum:

The UV-Vis spectrum of TMPD in a suitable solvent (e.g., ethanol or hexane) will show absorption maxima characteristic of a substituted benzene ring. The dihydrochloride salt of TMPD is reported to have a maximum absorbance (λ_max) at 263 nm.[8] The free base is expected to have a similar absorption profile.

Table 5: UV-Vis Spectroscopic Data for N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride

| λ_max (nm) | Solvent | Transition Type |

| 263 | Not specified | π → π* |

Experimental Protocol for UV-Vis Data Acquisition

-

Sample Preparation: Prepare a dilute solution of TMPD in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.2 - 0.8 arbitrary units).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

-

Data Acquisition: Place the blank and sample cuvettes in the spectrophotometer. Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum. The instrument will automatically subtract the absorbance of the solvent.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The spectroscopic characterization of N,N,N',N'-tetramethyl-p-phenylenediamine provides a clear and consistent picture of its molecular structure. The symmetry of the para-isomer is elegantly reflected in the simplicity of its ¹H and ¹³C NMR spectra. IR spectroscopy confirms the presence of the key functional groups and the 1,4-disubstitution pattern of the aromatic ring. Mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern, while UV-Vis spectroscopy identifies the characteristic electronic transitions of the chromophore. Together, these techniques form a powerful and self-validating system for the structural elucidation and purity assessment of this important analytical reagent. The protocols and interpretations provided in this guide offer a robust framework for researchers working with TMPD and related compounds.

References

-

PubChem. N,N,N',N'-tetramethyl-p-phenylenediamine. National Center for Biotechnology Information. [Link]

-

PubChem. Tetramethyl-p-phenylenediamine dihydrochloride. National Center for Biotechnology Information. [Link]

-

Chem-Impex. N,N,N',N'Tetramethyl-p-phenylenediamine. Chem-Impex International. [Link]

-

Loba Chemie. N,N,N',N'-TETRAMETHYL-p-PHENYLENEDIAMINE DIHYDROCHLORIDE Extra Pure. Loba Chemie Pvt. Ltd. [Link]

-

SIELC Technologies. 1,2-Benzenediamine, N,N,N',N'-tetramethyl-. SIELC Technologies. [Link]

-

NIST. 1,4-Benzenediamine, N,N,N',N'-tetramethyl-. National Institute of Standards and Technology. [Link]

Sources

- 1. 637-01-4 CAS | N,N,N‘,N’-TETRAMETHYL-p-PHENYLENEDIAMINE DIHYDROCHLORIDE | Amines & Amine Salts | Article No. 06235 [lobachemie.com]

- 2. biosynth.com [biosynth.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N,N,N',N'-tetramethyl-p-phenylenediamine | C10H16N2 | CID 7490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetramethyl-p-phenylenediamine dihydrochloride | C10H18Cl2N2 | CID 71561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3,5,6-TETRAMETHYL-1,4-PHENYLENEDIAMINE(3102-87-2) 1H NMR spectrum [chemicalbook.com]

- 7. biosynth.com [biosynth.com]

- 8. N,N,N',N'-Tetramethylethylenediamine | C6H16N2 | CID 8037 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unassuming Ligand: A Technical Guide to the Discovery and History of N,N,N',N'-Tetramethyl-1,2-phenylenediamine

Abstract

N,N,N',N'-Tetramethyl-1,2-phenylenediamine, a seemingly simple diamine, holds a noteworthy position in the landscape of organic and coordination chemistry. Often overshadowed by its more extensively studied para-isomer, this ortho-substituted derivative possesses unique steric and electronic properties that render it a valuable bidentate ligand and synthetic intermediate. This in-depth technical guide navigates the historical context of its discovery, details its synthesis, and explores its evolving applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile molecule.

Introduction: Unveiling an Ortho-Substituted Workhorse

The study of aromatic diamines has been a cornerstone of chemical research for over a century, driven by their utility in dye synthesis, polymer chemistry, and more recently, in the development of advanced materials and pharmaceuticals. Within this class of compounds, the tetramethylated phenylenediamines represent a fascinating subclass. While the para-isomer, N,N,N',N'-tetramethyl-1,4-phenylenediamine (TMPD), gained early prominence as "Wurster's Blue" in the study of radical cations, its ortho-isomer, N,N,N',N'-tetramethyl-1,2-phenylenediamine, carved its own niche, primarily as a chelating agent in coordination chemistry.

The proximate positioning of the two dimethylamino groups in the ortho-isomer dictates a distinct spatial arrangement, forcing the lone pairs of the nitrogen atoms into a pre-organized orientation ideal for coordinating with metal centers. This structural constraint is the very source of its unique reactivity and utility, a central theme that will be explored throughout this guide.

The Genesis of a Molecule: Discovery and Historical Synthesis

Pinpointing the exact first synthesis of N,N,N',N'-tetramethyl-1,2-phenylenediamine in the historical record is challenging due to the extensive early work on methylation of aromatic amines. However, its preparation logically follows the development of exhaustive methylation techniques for primary amines.

One of the most robust and historically significant methods for the N-methylation of primary amines is the Eschweiler-Clarke reaction . First reported by German chemist Wilhelm Eschweiler in 1905 and later refined by American chemist Hans Thacher Clarke in 1933, this reaction provides a direct route to tertiary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[1][2][3] The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by formate. A key advantage of this method is that it avoids the formation of quaternary ammonium salts, a common side reaction with other methylating agents like methyl iodide.[2][4]

The application of the Eschweiler-Clarke reaction to o-phenylenediamine represents the most plausible and historically relevant pathway to the title compound.

Visualizing the Pathway: The Eschweiler-Clarke Reaction

Caption: The Eschweiler-Clarke reaction for the synthesis of N,N,N',N'-tetramethyl-1,2-phenylenediamine.

Synthesis and Purification: A Practical Approach

The synthesis of N,N,N',N'-tetramethyl-1,2-phenylenediamine is readily achievable in a standard laboratory setting. The Eschweiler-Clarke reaction remains a preferred method due to its efficiency and the commercial availability of the starting materials.

Experimental Protocol: Eschweiler-Clarke Methylation of o-Phenylenediamine

Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a suitable laboratory environment with appropriate safety precautions.

Materials:

-

o-Phenylenediamine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide (for neutralization)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 equivalent) with an excess of formic acid (e.g., 5-10 equivalents).

-

Addition of Formaldehyde: Slowly add an excess of formaldehyde solution (e.g., 5-10 equivalents) to the stirred mixture. The addition is often exothermic, and the reaction temperature may need to be controlled with an ice bath initially.

-

Reflux: After the initial reaction subsides, heat the mixture to reflux (typically around 100-110 °C) for several hours (e.g., 6-12 hours) until the reaction is complete. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution. This step should be performed in an ice bath as it is highly exothermic.

-

Once the mixture is basic (pH > 10), transfer it to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield N,N,N',N'-tetramethyl-1,2-phenylenediamine as a colorless to pale yellow oil or low-melting solid.

-

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application.

| Property | Value |

| Molecular Formula | C₁₀H₁₆N₂ |

| Molecular Weight | 164.25 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Boiling Point | ~230-235 °C (at atmospheric pressure) |

| Solubility | Soluble in most organic solvents |

| CAS Number | 704-01-8 |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the twelve methyl protons and a multiplet for the four aromatic protons. The chemical shift of the methyl protons will be influenced by the electronic environment of the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbons and the aromatic carbons. The symmetry of the molecule will influence the number of unique carbon signals.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations of the methyl and aromatic groups, as well as C-N stretching and aromatic C=C stretching bands. The absence of N-H stretching bands confirms the exhaustive methylation.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z = 164, corresponding to the molecular weight of the compound.

The Ortho Advantage: Applications in Coordination Chemistry

The primary utility of N,N,N',N'-tetramethyl-1,2-phenylenediamine lies in its role as a bidentate chelating ligand. The two adjacent dimethylamino groups can coordinate to a single metal center, forming a stable five-membered ring. This "chelate effect" enhances the thermodynamic stability of the resulting metal complexes compared to coordination with two monodentate amine ligands.

Visualizing Chelation

Sources

An In-Depth Technical Guide to the Electron-Donating Properties of N,N,N',N'-Tetramethyl-1,2-benzenediamine

Foreword: Unveiling the Potential of a Vicinal Diamine

In the landscape of organic electronics, catalysis, and drug development, the rational design of electron-rich molecules is paramount. Aromatic diamines, particularly the N-alkylated phenylenediamines, represent a cornerstone class of electron donors. While the para-substituted N,N,N',N'-tetramethyl-1,4-benzenediamine (TMPD), famed for generating the stable radical cation Wurster's Blue, is well-documented, its ortho-isomer, N,N,N',N'-tetramethyl-1,2-benzenediamine, remains a subject of untapped potential. The proximate, or vicinal, arrangement of the two dimethylamino groups introduces unique steric and electronic interactions that fundamentally alter its electron-donating capabilities.

This guide provides a comprehensive technical overview of the core electron-donating properties of N,N,N',N'-tetramethyl-1,2-benzenediamine. We move beyond a simple recitation of facts to explain the causality behind its behavior and provide robust, self-validating experimental protocols for its synthesis and characterization. This document is intended for researchers, chemists, and materials scientists who seek to harness the nuanced reactivity of this potent electron donor.

Molecular Architecture and Electronic Preliminaries

The electron-donating capacity of N,N,N',N'-tetramethyl-1,2-benzenediamine is intrinsically linked to its molecular structure. The presence of two electron-donating dimethylamino [-N(CH₃)₂] groups on the benzene ring significantly increases the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more willing to donate an electron compared to benzene or aniline.

The key distinguishing feature is the ortho placement of these groups. This arrangement forces a non-planar conformation due to steric hindrance between the bulky dimethylamino groups. This twisting of the N-C bonds with respect to the phenyl ring plane can influence the extent of π-conjugation between the nitrogen lone pairs and the aromatic system, a critical factor in its redox behavior. This "ortho effect" is a recurring theme in substituted benzene compounds and is expected to differentiate the properties of the 1,2-isomer from its more planar 1,4- (para) counterpart.[1]

The core principle of its function as a donor is the transfer of an electron from its HOMO to the Lowest Unoccupied Molecular Orbital (LUMO) of an acceptor molecule, forming a Charge-Transfer (CT) complex.[2]

Caption: Electron transfer from the HOMO of the donor to the LUMO of the acceptor.

Synthesis via Eschweiler-Clarke Reductive Amination

A robust and high-yielding method for preparing N,N,N',N'-tetramethyl-1,2-benzenediamine is the Eschweiler-Clarke reaction. This one-pot procedure achieves exhaustive methylation of the primary amine groups of 1,2-benzenediamine (o-phenylenediamine) using formaldehyde as the carbon source and formic acid as the reducing agent, crucially avoiding the formation of quaternary ammonium salts.[3][4]

The causality of this choice rests on the reaction's high efficiency and operational simplicity.[5] The mechanism involves the initial formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid, releasing carbon dioxide and driving the reaction to completion.[6] This is repeated until the tertiary amine is formed.

Experimental Protocol: Synthesis

Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

1,2-Benzenediamine (o-phenylenediamine)

-

Formaldehyde (37% aqueous solution)

-

Formic acid (≥95%)

-

Sodium hydroxide (NaOH) pellets

-

Diethyl ether (anhydrous)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-benzenediamine (1.0 eq).

-

Reagent Addition: While stirring, carefully add formic acid (5.0 eq). The mixture may become warm. Allow it to cool slightly before proceeding.

-

Formaldehyde Addition: Slowly add formaldehyde solution (4.5 eq) to the mixture through the top of the condenser. The addition should be controlled to manage the exothermic reaction and subsequent gas evolution (CO₂).

-

Reflux: Once the initial effervescence has subsided, heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain reflux with vigorous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Basification: After cooling the reaction mixture to room temperature, carefully neutralize it by the slow addition of concentrated aqueous NaOH solution until the pH is >12. Perform this step in an ice bath to dissipate the heat of neutralization.

-

Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

-

Purification: The resulting N,N,N',N'-tetramethyl-1,2-benzenediamine can be purified by vacuum distillation to obtain a colorless to pale yellow oil.

Quantifying Electron-Donating Strength: Cyclic Voltammetry

Cyclic Voltammetry (CV) is the primary electrochemical technique used to determine the redox potential of a molecule, providing a direct quantitative measure of its electron-donating ability.[7] The experiment measures the current response of a solution to a linearly cycled potential sweep.[8] For an electron donor, the key parameter is the oxidation potential (Eₒₓ), the potential at which the molecule loses an electron. A lower, less positive oxidation potential signifies a stronger electron donor.

The resulting data allows for the calculation of the HOMO energy level, a critical parameter for designing electronic devices and predicting reactivity.

Experimental Protocol: Cyclic Voltammetry

Caption: Workflow for Cyclic Voltammetry Experiment and Data Analysis.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), in an anhydrous aprotic solvent like acetonitrile or dichloromethane. The electrolyte is crucial as it ensures conductivity while being electrochemically inactive in the potential window of interest.

-

Analyte Preparation: Dissolve the purified N,N,N',N'-tetramethyl-1,2-benzenediamine in the electrolyte solution to a final concentration of 1-2 mM.

-

Internal Standard: Add a small amount of ferrocene to the solution. Ferrocene provides a stable and reversible redox couple (Fc/Fc⁺) that is used as an internal reference to calibrate the potential axis.

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).[9]

-

Data Acquisition: Using a potentiostat, scan the potential from an initial value (e.g., 0 V vs. Ag/AgCl) to a positive vertex potential sufficient to observe the oxidation of the analyte, and then sweep the potential back to the initial value. A typical scan rate is 50-100 mV/s.

-

Data Analysis:

-

Determine the half-wave potential (E₁/₂) for the ferrocene internal standard. The accepted value is typically around +0.4 to +0.5 V vs Ag/AgCl, depending on the solvent.

-

Identify the onset oxidation potential (E_onset) of N,N,N',N'-tetramethyl-1,2-benzenediamine, which is the potential at which the oxidation current begins to rise from the baseline.

-

Data Interpretation and HOMO Energy Calculation

| Compound | Isomer Position | First Oxidation Potential (E₁/₂) vs. SCE | Comments |

| N,N,N',N'-Tetramethyl-1,4-benzenediamine | para | +0.107 V (in acetonitrile)[10] | The planar structure allows for effective delocalization of the radical cation. |

| N,N,N',N'-Tetramethyl-1,2-benzenediamine | ortho | To be determined experimentally | Expected to have a slightly higher oxidation potential due to steric hindrance twisting the N-C bonds, potentially reducing resonance stabilization of the resulting radical cation. |

The HOMO energy level can be estimated from the onset oxidation potential using the following empirical formula, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:[11]

EHOMO (eV) = -e [Eonsetox vs Fc/Fc⁺ + 4.8]

Where:

-

Eonsetox vs Fc/Fc⁺ is the onset oxidation potential of the compound measured relative to the E₁/₂ of the internal ferrocene standard.

-

4.8 eV is the empirical energy level of the Fc/Fc⁺ couple relative to the vacuum level.

Probing Donor-Acceptor Interactions: UV-Vis Spectroscopy

When N,N,N',N'-tetramethyl-1,2-benzenediamine interacts with a suitable electron acceptor, a new, often colorful, Charge-Transfer (CT) complex is formed. This complex exhibits a unique absorption band in the UV-Vis spectrum that is absent in the spectra of the individual donor or acceptor molecules.[6] The energy of this CT band is related to the electron-donating strength of the donor and the electron-accepting strength of the acceptor.

By systematically varying the concentration of the donor while keeping the acceptor concentration constant, one can use the Benesi-Hildebrand method to determine the association constant (Kₐ) and the molar extinction coefficient (ε) of the CT complex.[12]

Experimental Protocol: UV-Vis Titration and Benesi-Hildebrand Analysis

Materials:

-

N,N,N',N'-tetramethyl-1,2-benzenediamine (Donor)

-

A suitable π-electron acceptor, e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Tetracyanoethylene (TCNE).[2]

-

Spectroscopic grade solvent (e.g., dichloromethane or acetonitrile)

-

UV-Vis Spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

Step-by-Step Methodology:

-

Prepare Stock Solutions: Prepare a stock solution of the acceptor (e.g., 1x10⁻³ M DDQ) and a more concentrated stock solution of the donor (e.g., 0.1 M N,N,N',N'-tetramethyl-1,2-benzenediamine) in the chosen solvent.

-

Prepare Sample Series: Prepare a series of solutions in volumetric flasks. In each flask, place an identical aliquot of the acceptor stock solution. Then, add varying, successively larger aliquots of the donor stock solution. The concentration of the donor should be in large excess of the acceptor concentration. Dilute each flask to the mark with the solvent.

-

Acquire Spectra: Record the UV-Vis absorption spectrum for each solution, as well as for a solution of the acceptor alone, over a suitable wavelength range (e.g., 300-800 nm).

-

Data Analysis (Benesi-Hildebrand Plot):

-

Identify the wavelength of maximum absorbance (λₘₐₓ) for the new CT band.

-

At this λₘₐₓ, calculate the change in absorbance (ΔA) for each solution relative to the solution containing only the acceptor.

-

Plot 1/ΔA (y-axis) versus 1/[D₀] (x-axis), where [D₀] is the initial concentration of the donor.

-

The plot should be linear for a 1:1 complex.

-

The Benesi-Hildebrand equation for a 1:1 complex is:

1/ΔA = 1/(Kₐ Δε [A₀] [D₀]) + 1/(Δε [A₀])

From the linear plot:

-

Slope = 1 / (Kₐ Δε [A₀])

-

Y-intercept = 1 / (Δε [A₀])

From the slope and intercept, the association constant (Kₐ) and the change in molar absorptivity (Δε), and thus ε for the complex, can be calculated.

Applications and Future Directions

The potent electron-donating properties of N,N,N',N'-tetramethyl-1,2-benzenediamine make it a compelling candidate for several advanced applications:

-

Organic Electronics: As a hole-transporting material or n-dopant in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

-

Catalysis: As a ligand for transition metals, where its strong σ-donating ability can modulate the catalytic activity of the metal center.

-

Reductant in Organic Synthesis: As a mild, soluble organic reducing agent for specific transformations.

-

Redox Indicators: As a component in electrochemical sensors due to its well-defined redox behavior.

The unique steric environment created by the ortho-dimethylamino groups could be exploited to achieve novel selectivities in catalysis or to fine-tune the solid-state packing and morphology in thin-film electronic devices.

Conclusion

N,N,N',N'-tetramethyl-1,2-benzenediamine is a powerful electron donor whose properties are dictated by the synergistic electronic contribution of two dimethylamino groups and the unique steric constraints imposed by their vicinal relationship. While its full experimental characterization is an ongoing area of research, the foundational principles and robust methodologies outlined in this guide provide a clear pathway for its synthesis and the quantification of its electron-donating capacity. Through the systematic application of cyclic voltammetry and UV-Vis spectroscopy, researchers can unlock the HOMO energy, redox potential, and charge-transfer complexation behavior of this molecule, paving the way for its application in the next generation of materials and chemical technologies.

References

- Albert, F. M., et al. (1981). Spectroscopic investigation of charge-transfer complexes of certain N,N′-disubstituted p-phenylenediamines. Revue Roumaine de Chimie.

- Cheng, L., et al. (2006). A series of novel aromatic polyamides with N,N,N′,N′-tetraphenyl-1,4-phenylenediamine moiety on novel aromatic polyamides and their electrochromic properties. Polymer, 47(15), 5498-5506.

-

Nampally, V., et al. (2022). Charge Transfer Complex between O-Phenylenediamine and 2, 3-Dichloro-5, 6-Dicyano-1, 4-Benzoquinone: Synthesis, Spectrophotometric, Characterization, Computational Analysis, and its Biological Applications. ACS Omega, 7(19), 16689-16704. Available from: [Link]

- Heffner, J. E., et al. (1998). Using Cyclic Voltammetry and Molecular Modeling To Determine Substituent Effects in the One-Electron Reduction of Benzoquinones.

- Hoque, M. A., et al. (2012). Aggregation Properties of Amide Bearing Cleavable Gemini Surfactants by Small Angle Neutron Scattering and Conductivity Studies. Journal of Physical Chemistry B, 116(32), 9718-9726.

- Ishaat M. Khan, I. M., & Ahmad, A. (2010). Synthesis, spectrophotometric, structural and thermal studies of the charge transfer complex of p-phenylenediamine, as an electron donor with pi acceptor 3,5-dinitrobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(3-4), 315-321.

-

James, M. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]

-

Wikipedia. (n.d.). Ortho effect. In Wikipedia. Retrieved January 21, 2026, from [Link]

-

LibreTexts Chemistry. (2025). Lab 1: Cyclic Voltammetry. Available from: [Link]

-

Łukasiewicz, S., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(20), 7083. Available from: [Link]

-

Karon, K., et al. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (139), 57923. Available from: [Link]

- Lucet, D., et al. (1998). The Chemistry of Vicinal Diamines.

- Metatla, A. (2015). Synthesis and characterization of the N, N, N', N'-tetra methyl propionate-1, 4-phenylenediamine.

- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.

-

Name-Reaction.com. (2026). Eschweiler-Clarke reaction. Available from: [Link]

- Ratera, I., & Veciana, J. (2012). Playing with C-centered radicals: from electroactive materials to molecular switches for information storage. Chemical Society reviews, 41(1), 303-349.

- Roy, S., et al. (2024). Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. Scientific Reports, 14(1), 1-13.